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molecular formula C7H7N3 B1331768 4,6-Dimethylpyrimidine-2-carbonitrile CAS No. 22126-16-5

4,6-Dimethylpyrimidine-2-carbonitrile

Cat. No. B1331768
M. Wt: 133.15 g/mol
InChI Key: UJUJKEOTNKJDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722688B2

Procedure details

2-Chloro-4,6-dimethylpyrimidine (3.3 g, 0.023 mol) was combined with zinc cyanide (2.7 g, 0.023 mol, 1 eq.) and tetrakis(triphenylphosphine)palladium (0) (2.7 g, 0.0023 mol, 0.1 eq.) in DMF (20 ml), and the slurry was heated at 110° C. under nitrogen for 0.5 h. The mixture was cooled to room temperature, diluted with EtOAc (70 ml) and washed twice with 2N ammonium hydroxide (50 ml). The EtOAc solution was washed with brine (20 ml) and concentrated in vacuum to provide the crude mixture. The crude was then purified by column chromatography (30% EtOAc/hexane) to afford 4,6-dimethylpyrimidine-2-carbonitrile. Yield: 0.8 g (26%). 1H NMR (400 MHz, CDCl3): δ2.48 (s, 6H), 7.21 (s, 1H). LCMS: (ES+) m/z=133.6 (M)+
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
zinc cyanide
Quantity
2.7 g
Type
catalyst
Reaction Step Four
Quantity
2.7 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][N:11](C=O)C>CCOC(C)=O.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][C:4]1[CH:5]=[C:6]([CH3:8])[N:7]=[C:2]([C:10]#[N:11])[N:3]=1 |f:3.4.5,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
zinc cyanide
Quantity
2.7 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Five
Name
Quantity
2.7 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
washed twice with 2N ammonium hydroxide (50 ml)
WASH
Type
WASH
Details
The EtOAc solution was washed with brine (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to provide the crude mixture
CUSTOM
Type
CUSTOM
Details
The crude was then purified by column chromatography (30% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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